molecular formula C9H10N4 B1316588 [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine CAS No. 914637-08-4

[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine

Cat. No. B1316588
M. Wt: 174.2 g/mol
InChI Key: DXCOYPGAPMVKEN-UHFFFAOYSA-N
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Description

“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is a chemical compound with the CAS Number: 681004-51-3 . It has a molecular weight of 160.18 . The compound is typically 95% pure .


Synthesis Analysis

The synthesis of compounds similar to “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has been reported in the literature . For example, one method involves the reaction of 1- (6-chloro-pyridin-3-yl)-ethanone with 1H-imidazole at 120-130° C for 2 hours. The mixture is then cooled and extracted with ethyl acetate.


Molecular Structure Analysis

The linear formula of “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is C8 H8 N4 . The InChI code is 1S/C8H8N4/c1-11-6-9-2-3-10(13-7-9)14-5-4-12-8-14/h2-5,7-8,11H,6H2,1H3 .


Physical And Chemical Properties Analysis

“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has a molecular weight of 160.18 . It is typically 95% pure .

Scientific Research Applications

DNA Binding and Cytotoxicity

  • A study by Kumar et al. (2012) explored the DNA binding and nuclease activity of Cu(II) complexes of tridentate ligands, including one similar to "[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine". They found these complexes exhibit good DNA binding propensity and demonstrate low toxicity for different cancer cell lines (Kumar et al., 2012).

Synthesis and Inotropic Activity

  • Yamanaka et al. (1991) synthesized derivatives of imidazo[1,2-a]pyridines, including compounds related to the subject chemical, and evaluated them for inotropic activity, finding potential for the treatment of congestive heart failure (Yamanaka et al., 1991).

Catalytic Activity

  • Rana et al. (2015) reported on Pd(II)–N-heterocyclic carbene complexes of annelated ligands similar to the query compound. They found these complexes to be efficient in Suzuki–Miyaura coupling reactions (Rana et al., 2015).

Antibacterial Activity

  • Mallemula et al. (2015) synthesized novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. These compounds were tested for in-vitro antimicrobial activity against various bacteria and fungi (Mallemula et al., 2015).

Vibrational Spectra and Molecular Structure

  • Lorenc et al. (2008) conducted a study on the molecular structure and vibrational spectra of imidazo[4,5-b]pyridine derivatives. They used density functional theory and X-ray data to analyze the structures (Lorenc et al., 2008).

Copper(I)/O2 Chemistry

  • Lee et al. (2009) investigated cuprous and cupric complexes with imidazolyl containing tripodal tetradentate ligands. This study provides insights into the differences in copper(I)-dioxygen chemistry compared to pyridyl analogues (Lee et al., 2009).

Future Directions

The future directions for “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs with various therapeutic applications .

properties

IUPAC Name

(6-imidazol-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCOYPGAPMVKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264757
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine

CAS RN

914637-08-4
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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